(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Chlorination: The hydroxyl group at the 4-position of the sugar moiety is selectively chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Deprotection: Any protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Using catalysts and solvents that enhance yield and purity.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated position, potentially replacing the chlorine atom with a hydrogen atom.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various nucleoside analogs with potential therapeutic applications.
Biology
Antiviral Research: Investigated for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Anticancer Research: Studied for its potential to interfere with DNA synthesis in rapidly dividing cancer cells.
Medicine
Therapeutic Agents: Potential use as an antiviral or anticancer drug due to its ability to disrupt nucleic acid synthesis.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside analog-based drugs.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation disrupts the normal synthesis and function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the chlorine atom at the 4-position.
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a fluorine atom instead of chlorine at the 4-position.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom at the 4-position makes this compound unique, potentially altering its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12ClN5O3 |
---|---|
Molecular Weight |
285.69 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7?,10-/m1/s1 |
InChI Key |
ADXUXRNLBYKGOA-WROBTOGHSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)Cl)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N |
Origin of Product |
United States |
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